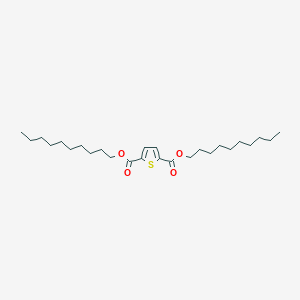![molecular formula C19H16N2O3 B14513794 Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate CAS No. 62664-17-9](/img/structure/B14513794.png)
Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate is an organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazone linkage, which is a functional group known for its versatility in organic synthesis and potential biological activities.
Métodos De Preparación
The synthesis of ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate typically involves the condensation reaction between ethyl 4-hydrazinylbenzoate and 4-oxonaphthalene-1(4H)-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives, typically using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the benzene or naphthalene rings.
Aplicaciones Científicas De Investigación
Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex hydrazone derivatives.
Biology: The compound’s hydrazone linkage is of interest in the study of enzyme inhibitors and potential therapeutic agents.
Medicine: Research is ongoing into its potential use as an anti-cancer agent due to its ability to interact with biological targets such as DNA and proteins.
Mecanismo De Acción
The mechanism of action of ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate involves its interaction with molecular targets through the hydrazone linkage. This functional group can form stable complexes with metal ions and biological macromolecules, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate can be compared to other hydrazone derivatives, such as:
Ethyl 4-[2-(thiofen-2-ylmethylene)hydrazinyl]benzoate: Similar in structure but with a thiophene ring instead of a naphthalene ring, leading to different chemical and biological properties.
4-[2-(4-oxonaphthalen-1-ylidene)hydrazinyl]phthalic acid: Contains a phthalic acid moiety, which affects its solubility and reactivity compared to the ethyl ester derivative.
Propiedades
Número CAS |
62664-17-9 |
|---|---|
Fórmula molecular |
C19H16N2O3 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
ethyl 4-[(4-hydroxynaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C19H16N2O3/c1-2-24-19(23)13-7-9-14(10-8-13)20-21-17-11-12-18(22)16-6-4-3-5-15(16)17/h3-12,22H,2H2,1H3 |
Clave InChI |
ZSNNDIWJURYZSR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


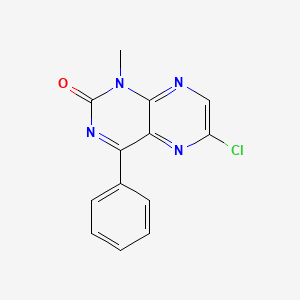
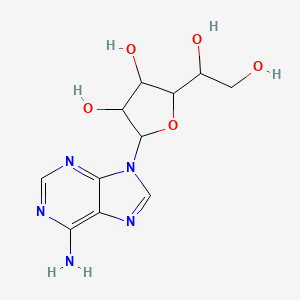
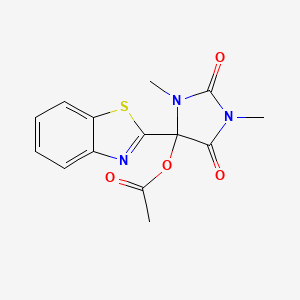
![2-[(Methylsulfanyl)methoxy]naphthalene](/img/structure/B14513732.png)
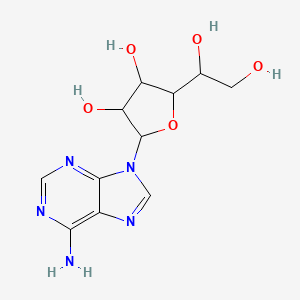
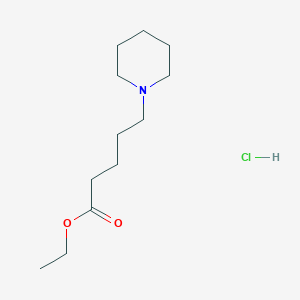


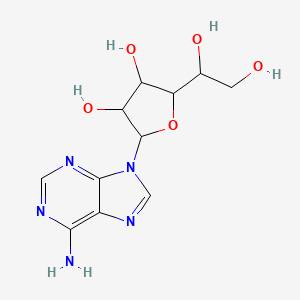
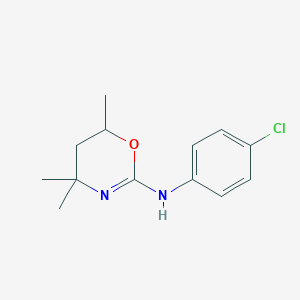
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
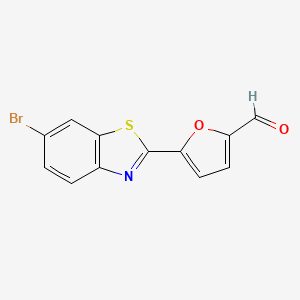
![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
